

Solubility Profile and Technical Characterization of 4-Bromo-2-hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

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Executive Summary

4-Bromo-2-hydroxy-3-nitropyridine (CAS 1804509-38-3), also known as 4-bromo-3-nitro-2(1H)-pyridinone, is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and complex agrochemicals.^[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic C4-bromide (susceptible to S_NAr), the nitro group (reducible to an amine), and the 2-hydroxy/oxo moiety (directing group or leaving group precursor).^[1]

However, its solubility profile presents challenges in process scale-up.^[1] As a high-melting nitro-heterocycle, it exhibits poor solubility in non-polar solvents and limited solubility in water, necessitating the use of polar aprotic solvents or pH manipulation for effective processing.^[1] This guide provides a technical deep-dive into its solvation thermodynamics, experimental determination protocols, and solvent selection strategies for reaction optimization.^[1]

Physicochemical Profile & Tautomerism^{[1][2]}

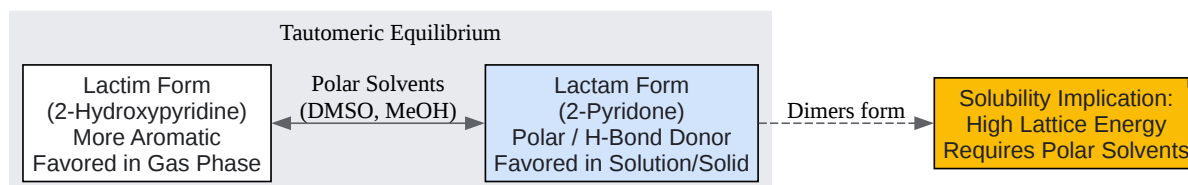
Understanding the solubility of this compound requires analyzing its molecular structure, specifically the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Structural Determinants[1]

- Molecular Weight: 218.99 g/mol [1]
- CAS Number: 1804509-38-3[1][2]
- Melting Point: Typically >200°C (characteristic of strong intermolecular H-bonding in the crystal lattice).[1]
- Electronic Effects: The C3-nitro group is strongly electron-withdrawing, increasing the acidity of the N-H/O-H proton.[1] This lowers the pKa significantly compared to non-nitrated pyridones, making the compound soluble in mild aqueous bases (e.g., NaHCO₃, Na₂CO₃).

Tautomeric Equilibrium

In the solid state and in polar solvents, the 2-pyridone (lactam) tautomer generally predominates. This form creates robust hydrogen-bonded dimers, which significantly reduces solubility in non-polar solvents like hexane or toluene.[1]



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Figure 1: Tautomeric equilibrium shifting towards the Lactam form in solution, increasing lattice energy and dictating solvent choice.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

) and dipole moment (

). Note: Values are based on structural analogs (e.g., 5-bromo isomer) and standard heterocyclic chemistry principles where specific experimental data is proprietary.

Quantitative Solubility Estimates (at 25°C)

Solvent Class	Representative Solvent	Estimated Solubility	Mechanistic Insight
Polar Aprotic	DMSO, DMF, NMP	High (>50 mg/mL)	Disrupts intermolecular H-bonds; stabilizes the polar lactam form.[1] Ideal for S _N Ar reactions.[1]
Polar Protic	Methanol, Ethanol	Moderate (5–20 mg/mL)	Solvation via H-bonding.[1] Solubility increases significantly with temperature (C).
Polar Aprotic	Acetone, Ethyl Acetate	Low-Moderate (1–10 mg/mL)	Good for extraction but poor for dissolving bulk solids.[1] Often used as anti-solvents in crystallization.[1]
Chlorinated	DCM, Chloroform	Low (<5 mg/mL)	Limited interaction with the polar nitro-pyridone core.
Non-Polar	Hexane, Toluene	Negligible (<0.1 mg/mL)	Unable to overcome crystal lattice energy. Excellent anti-solvents for precipitation.[1]
Aqueous (Acidic)	Water (pH < 7)	Very Low (<1 mg/mL)	The neutral molecule is hydrophobic due to the bromo/nitro groups.
Aqueous (Basic)	Water (pH > 9)	High (>100 mg/mL)	Deprotonation forms the anion, which is highly water-soluble.

Thermodynamic Considerations

The solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve. This temperature dependence is exploitable for purification:

- Dissolution: Reflux in Ethanol.[1]
- Crystallization: Cool to 0–5°C.[1]
- Yield: High recovery due to the steep solubility drop.

Experimental Determination Protocol

As a scientist, you should not rely solely on literature values. The following protocol ensures accurate solubility determination for your specific batch (accounting for polymorphs or impurities).

Saturation Shake-Flask Method (HPLC Quantified)

Objective: Determine thermodynamic solubility at 25°C.

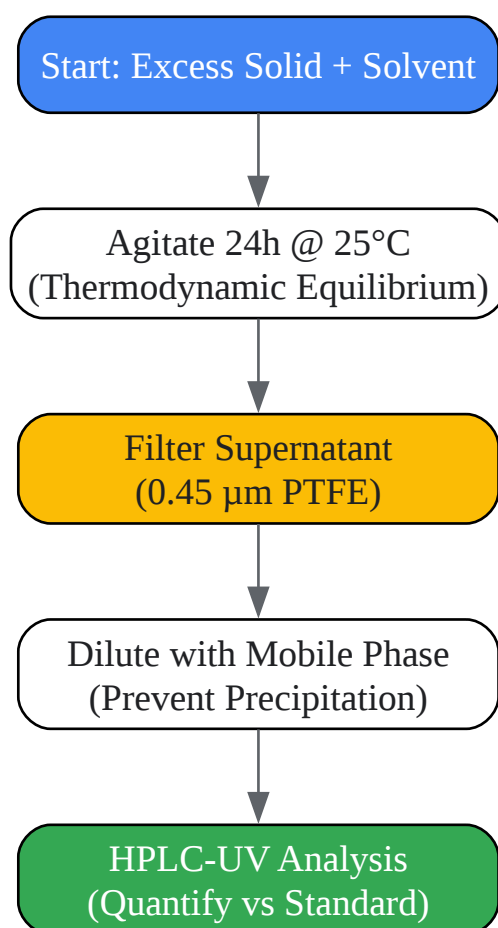
Materials:

- **4-Bromo-2-hydroxy-3-nitropyridine** (excess solid).[1]
- Target Solvents (HPLC Grade).
- 0.45 μm Syringe Filters (PTFE or Nylon).
- HPLC System (UV detection at 254 nm or 300 nm).

Workflow:

- Preparation: Add excess solid compound to 2 mL of solvent in a glass vial.
- Equilibration: Agitate (shaker/stirrer) at 25°C for 24 hours.
- Filtration: Allow to settle, then filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

- Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100) to bring it within the HPLC linear range.
- Quantification: Inject against a 5-point calibration curve of a standard solution (dissolved in DMSO).



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Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.[1]

Process Application: Solvent Selection Strategy

The choice of solvent dictates the success of downstream chemistry, particularly Nucleophilic Aromatic Substitution (SNAr) reactions typical for this scaffold.

Reaction Solvent Selection

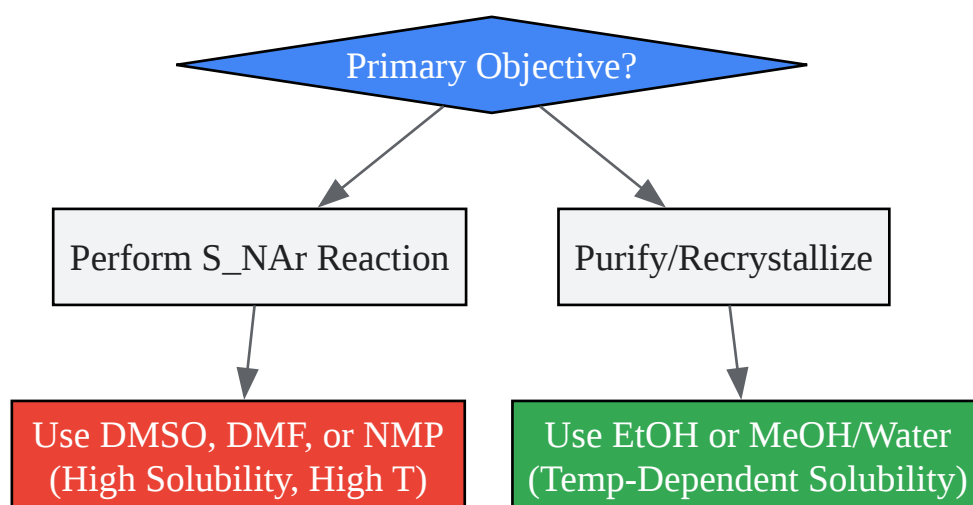
For substituting the C4-Bromine with an amine or alkoxide:

- Preferred: DMSO or DMF.^[1]
 - Reasoning: High solubility ensures homogeneous kinetics.^[1] The high dielectric constant stabilizes the Meisenheimer complex intermediate.
- Alternative: Acetonitrile (MeCN) or THF.
 - Condition: Requires reflux.^[1] Solubility may be limiting at room temperature.^[1]

Purification (Recrystallization)

To purify crude **4-Bromo-2-hydroxy-3-nitropyridine**:

- Solvent System: Ethanol/Water (9:1) or Methanol.
- Protocol:
 - Dissolve crude solid in boiling Ethanol.
 - Hot filtration to remove insoluble inorganic salts.^[1]
 - Slow cooling to room temperature, then 4°C.
 - The nitro-pyridone crystallizes out; impurities remain in the mother liquor.^[1]



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Figure 3: Decision matrix for solvent selection based on process goals.

Safety & Handling

- **Energetic Potential:** As a nitro-aromatic, this compound possesses significant stored energy. [1] Avoid heating to dryness in an oven.
- **Sensitization:** Brominated pyridines are potent skin and eye irritants.[1] Handle in a fume hood.
- **DMSO Hazards:** When using DMSO, remember it penetrates skin, potentially carrying the toxic bromonitropyridine into the bloodstream. Double-gloving (Nitrile/Neoprene) is recommended.[1]

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted nitropyridines. Retrieved from [\[Link\]](#)

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Sources

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- 2. 1805513-52-3|4-Bromo-2-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
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